4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid 4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15988697
InChI: InChI=1S/C7H5N3O3/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H2,8,9,10)
SMILES:
Molecular Formula: C7H5N3O3
Molecular Weight: 179.13 g/mol

4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid

CAS No.:

Cat. No.: VC15988697

Molecular Formula: C7H5N3O3

Molecular Weight: 179.13 g/mol

* For research use only. Not for human or veterinary use.

4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid -

Specification

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
IUPAC Name 4-aminofuro[3,2-d]pyrimidine-7-carboxylic acid
Standard InChI InChI=1S/C7H5N3O3/c8-6-5-4(9-2-10-6)3(1-13-5)7(11)12/h1-2H,(H,11,12)(H2,8,9,10)
Standard InChI Key BFPJROWRAOXDIS-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(O1)C(=NC=N2)N)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-aminofuro[3,2-d]pyrimidine-7-carboxylic acid, reflects its fused bicyclic system: a furan ring (oxygen-containing five-membered heterocycle) condensed with a pyrimidine ring (six-membered ring with two nitrogen atoms). The amino group at position 4 and the carboxylic acid at position 7 introduce both basic and acidic functional groups, enabling diverse chemical modifications.

Table 1: Key Molecular Properties of 4-Aminofuro[3,2-d]pyrimidine-7-carboxylic Acid

PropertyValue
Molecular FormulaC7H5N3O3\text{C}_7\text{H}_5\text{N}_3\text{O}_3
Molecular Weight179.13 g/mol
IUPAC Name4-aminofuro[3,2-d]pyrimidine-7-carboxylic acid
Canonical SMILESC1=C(C2=C(O1)C(=NC=N2)N)C(=O)O
InChI KeyBFPJROWRAOXDIS-UHFFFAOYSA-N

The presence of hydrogen bond donors (amino and carboxylic acid groups) and acceptors (pyrimidine nitrogens, furan oxygen) suggests moderate solubility in polar solvents, though experimental logP data are unavailable.

Research Gaps and Future Directions

Despite its promising scaffold, 4-aminofuro[3,2-d]pyrimidine-7-carboxylic acid remains understudied. Critical research priorities include:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the amino and carboxylic acid groups to optimize pharmacokinetic properties.

  • Target Identification: High-throughput screening against kinase panels or microbial proteomes.

  • In Vivo Efficacy Testing: Evaluation in rodent models of cancer or infection.

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